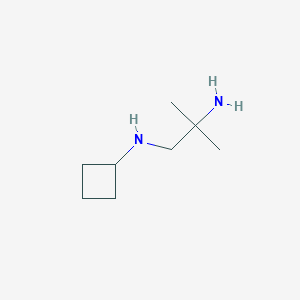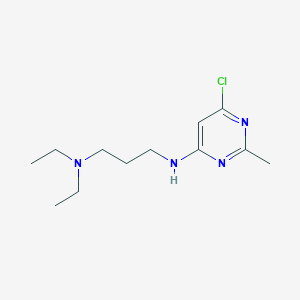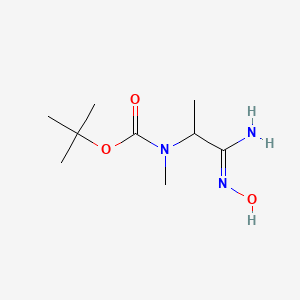![molecular formula C9H14ClN3O B1467496 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol CAS No. 1248240-36-9](/img/structure/B1467496.png)
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol
Descripción general
Descripción
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol, also known as 6-chloro-2-methyl-4-pyrimidinamine, is an organic compound with a molecular weight of 181.58 g/mol. It is a colorless, crystalline solid that has a melting point of 155-156 degrees Celsius and a boiling point of 255-256 degrees Celsius. This compound is soluble in water, ethanol, and acetone, and is insoluble in ether. 6-chloro-2-methyl-4-pyrimidinamine is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at its core.
Aplicaciones Científicas De Investigación
Medicine: Tyrosine Kinase Inhibition
This compound is a key synthetic intermediate in the production of Dasatinib , which is a potent inhibitor of multiple tyrosine kinases . Dasatinib is used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly in cases where resistance to initial treatment has developed.
Agriculture: Fungicidal Activity
In the agricultural sector, derivatives of this compound have been studied for their fungicidal properties . The optimization of the pyrimidine group structure, including chloro and methyl substitutions, plays a crucial role in enhancing the fungicidal activity against various plant pathogens.
Material Science: Chromatographic Applications
The chloro and methyl groups on the pyrimidine ring of this compound can influence its interaction with chromatographic materials . This makes it valuable for studying mixed-mode stationary phases in capillary electrochromatographic separations of pyrimidine derivatives.
Biochemistry: Nitification Inhibition
In biochemistry, the compound’s derivatives, such as 2-Amino-4-chloro-6-methylpyrimidine, act as nitrification inhibitors . This is significant in reducing the loss of nitrogen fertilizers in agriculture and controlling nitrogen cycles in ecosystems.
Pharmacology: Drug Development
The compound’s role as an intermediate in synthesizing kinase inhibitors like Dasatinib highlights its importance in pharmacological research . It contributes to the development of drugs that can target specific kinases implicated in cancer and other diseases.
Propiedades
IUPAC Name |
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-3-7(5-14)13-9-4-8(10)11-6(2)12-9/h4,7,14H,3,5H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMPEWDFQVPCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)





![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)


![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467433.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)
